1,5-Difluoro-3-methyl-2-nitrobenzene

Organic Synthesis Quality Control Procurement

Ensure synthetic route fidelity with 1,5-Difluoro-3-methyl-2-nitrobenzene (CAS 1616526-80-7). Its precise 1,5-difluoro-3-methyl substitution pattern provides unmatched regioselectivity in SNAr reactions, critical for constructing complex heterocyclic cores in drug candidates and agrochemicals. Unlike generic isomers, this scaffold directs functionalization to specific sites, preventing costly route deviations. Supplied at a consistent 98% purity (GC), its defined physicochemical profile (Log P 2.12, predicted bp 226.8°C) ensures batch-to-batch reproducibility for R&D and scale-up. Ideal for generating intermediates with favorable ADME properties or specialty monomers for high-performance polymers.

Molecular Formula C7H5F2NO2
Molecular Weight 173.12 g/mol
CAS No. 1616526-80-7
Cat. No. B1467705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Difluoro-3-methyl-2-nitrobenzene
CAS1616526-80-7
Molecular FormulaC7H5F2NO2
Molecular Weight173.12 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1[N+](=O)[O-])F)F
InChIInChI=1S/C7H5F2NO2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,1H3
InChIKeyYEYOQSYKJFWRNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Difluoro-3-methyl-2-nitrobenzene (CAS 1616526-80-7): A Fluorinated Nitroarene Building Block for Synthesis and Procurement


1,5-Difluoro-3-methyl-2-nitrobenzene (CAS 1616526-80-7), also known as 3,5-difluoro-2-nitrotoluene, is a polysubstituted aromatic compound of the formula C₇H₅F₂NO₂ [1]. It is a pale yellow solid or low-melting solid with a predicted boiling point of 226.8±35.0 °C and density of 1.374±0.06 g/cm³ . This compound is primarily employed as a versatile small molecule scaffold and chemical intermediate in the synthesis of pharmaceuticals and agrochemicals .

Why 1,5-Difluoro-3-methyl-2-nitrobenzene Cannot Be Replaced by Simpler Nitrobenzene Analogs


In-class substitution is not viable for this compound due to its precise 1,5-difluoro-3-methyl substitution pattern, which dictates unique regioselectivity in downstream nucleophilic aromatic substitution (SNAr) reactions . The specific positioning of the two fluorine atoms relative to the nitro and methyl groups establishes a distinct electronic and steric environment that governs both the site and rate of subsequent functionalization [1]. Generic alternatives, such as 2-fluoronitrobenzene or other fluorinated nitrobenzene regioisomers, lack the same substitution pattern and would direct derivatization to alternative sites, potentially derailing a multi-step synthetic route that relies on the specific reactivity of this intermediate .

Quantitative Differentiation of 1,5-Difluoro-3-methyl-2-nitrobenzene: Purity, Physicochemical Properties, and Analytical Benchmarking


Commercial Purity Benchmarking: 98% GC Purity Standard

The target compound is routinely supplied at a minimum purity of 98% as determined by gas chromatography (GC), a standard that is consistently verified across multiple reputable vendors . In contrast, certain structurally related regioisomers, such as 1,5-Difluoro-2-methyl-3-nitrobenzene (CAS 1188412-98-7), are often supplied at a lower standard purity of 95% . This difference in specification has direct implications for synthetic reliability and reproducibility.

Organic Synthesis Quality Control Procurement

Aqueous Solubility Quantification: 0.15 g/L Water Solubility

The target compound exhibits an experimentally verified aqueous solubility of 0.15 g/L (0.87 mM) at room temperature . This quantitation provides a crucial benchmark for planning reaction conditions in aqueous or biphasic systems and for assessing potential downstream processing challenges. In the absence of experimental data, predicted Log S values from computational models (ESOL Log S = -2.68, equating to 0.00209 mol/L or ~0.36 mg/mL) offer a complementary, albeit less precise, estimate .

Formulation Analytical Chemistry Pre-formulation

Lipophilicity Quantification: Consensus Log P of 2.12

The compound's lipophilicity has been computationally characterized, with a consensus Log Po/w value of 2.12 . This value represents an average of five established prediction algorithms (iLOGP=1.39, XLOGP3=2.32, WLOGP=3.02, MLOGP=2.87, SILICOS-IT=0.98) and indicates moderate lipophilicity, which is a critical parameter for predicting membrane permeability and biological activity. For comparison, the simpler analog 2-fluoronitrobenzene (CAS 1493-27-2) has a notably lower Log P, approximately 1.69 (predicted) [1], indicating a significantly different pharmacokinetic profile.

Medicinal Chemistry ADME Physicochemical Profiling

High-Value Application Scenarios for 1,5-Difluoro-3-methyl-2-nitrobenzene


Scaffold for Synthesis of Fluorinated Pharmaceuticals

The compound's high purity (98% by GC) and defined physicochemical profile make it an ideal starting material for the synthesis of fluorinated drug candidates . Its moderate lipophilicity (consensus Log P = 2.12) and aqueous solubility (0.15 g/L) are well-suited for generating intermediates with favorable ADME properties in medicinal chemistry programs .

Intermediate for Agrochemical Development

The unique 1,5-difluoro substitution pattern enables precise regioselective functionalization via SNAr, a critical feature for constructing the complex heterocyclic cores found in many modern agrochemicals . The compound's consistent commercial purity ensures batch-to-batch reproducibility in large-scale synthesis campaigns.

Building Block for Specialty Materials and Fluorinated Polymers

The electron-withdrawing nitro and fluorine substituents render this compound a valuable monomer for the preparation of specialty polymers with enhanced thermal stability and chemical resistance . The known density of ~1.4 g/cm³ provides a starting point for material design and property prediction.

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